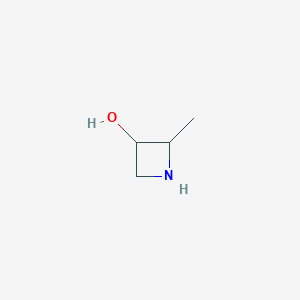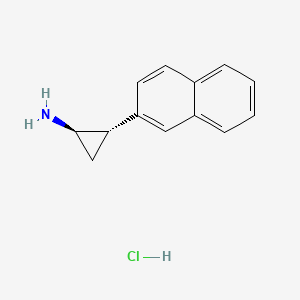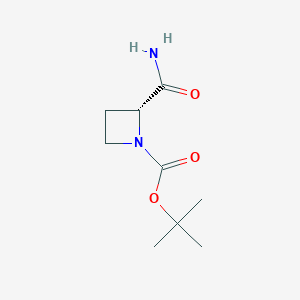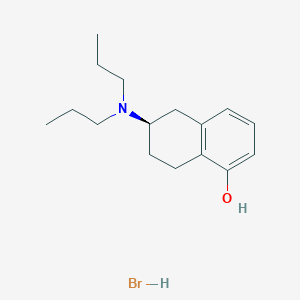
2-Methylazetidin-3-ol
Overview
Description
2-Methylazetidin-3-ol is a chemical compound with the CAS Number: 1630906-69-2. It has a molecular weight of 201.15 . The compound is typically stored in a refrigerator and has a physical form of pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The IUPAC name for 2-Methylazetidin-3-ol is 2-methylazetidin-3-ol 2,2,2-trifluoroacetate . The InChI Code is 1S/C4H9NO.C2HF3O2/c1-3-4(6)2-5-3;3-2(4,5)1(6)7/h3-6H,2H2,1H3; (H,6,7) .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis
2-Methylazetidin-3-ol has a molecular weight of 201.15 . It is a pale-yellow to yellow-brown sticky oil to semi-solid . The compound is typically stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis from d-Glucose : The compound (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol, a derivative of 2-Methylazetidin-3-ol, was synthesized from d-glucose. This process involved an intramolecular Mitsunobu reaction and resulted in compounds with significant inhibitory activity against amyloglucosidase from Aspergillus niger (Lawande et al., 2015).
Conformational Analysis : Studies on a series of 1-alkylazetidines, including 1-alkylazetidin-3-ols and 1-alkyl-3-methylazetidin-3-ols, indicated a non-planar azetidine ring. This insight helps in understanding the preferred conformations of these compounds, which can be crucial in their application in synthesis (Higgins et al., 1971).
Medical and Biological Applications
Antibacterial Agents : Azetidinylquinolones, which include a 7-(3-amino-2-methyl-1-azetidinyl) moiety, were synthesized and evaluated for their antibacterial activities. These compounds, with specific stereochemistry, exhibited significant in vitro activity and oral efficacy, making them potential candidates as antibacterial agents (Frigola et al., 1995).
Anticonvulsant Activity : A study focused on the synthesis of new compounds with potential anticonvulsant activity. Compounds combining indolinone derivatives and azetidinones demonstrated significant anticonvulsant activity, indicating a promising area for further research in this field (Singh et al., 1994).
Safety and Hazards
The safety information for 2-Methylazetidin-3-ol includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-methylazetidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFJASJJDSEUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylazetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)


![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B3247521.png)
![Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-](/img/structure/B3247527.png)



